N1-(2-cyanophenyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.351. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Novel Synthetic Pathways : Research on similar compounds, such as cyclic dipeptidyl ureas and various heterocyclic analogs, involves innovative synthetic methodologies that can be applied to the design and synthesis of new pharmaceuticals. For example, the development of pseudopeptidic triazines composed of different amino acids showcases advanced synthetic routes that could potentially be applied to the synthesis of "N1-(2-cyanophenyl)-N2-[(4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl]oxalamide" for medicinal chemistry applications (Sañudo et al., 2006).
Chemo-selective Ligand Design : The exploration of heteroleptic NHC cycloplatinated complexes indicates the role of similar compounds in the development of selective ligands for metal complexes, which are pivotal in catalysis and as potential therapeutic agents. The detailed characterization of these complexes provides a foundation for designing novel ligands with specific reactivity and selectivity profiles (Fuertes et al., 2015).
Biochemical Applications
Mechanistic Studies in Biochemistry : The synthesis and characterization of benzothiazole and benzoquinone derivatives highlight the importance of structural analogs in understanding biochemical pathways and mechanisms. Such studies can contribute to the development of new diagnostic tools and therapeutic strategies targeting specific biochemical processes (Chua et al., 2000).
Environmental and Health Implications : The transformation products of UV filters like 2,4-dihydroxybenzophenone during chlorination treatment point to the environmental and health impacts of chemical transformations. Research in this area can inform the safe design and disposal of chemical compounds to minimize harmful by-products (Sun et al., 2019).
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c19-10-12-4-1-2-5-14(12)21-17(23)16(22)20-11-18(24)8-3-6-15-13(18)7-9-25-15/h1-2,4-5,7,9,24H,3,6,8,11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSQBJZRXWDGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C(=O)NC3=CC=CC=C3C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.